Methyl (3-nitrophenyl) cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-nitrophenyl) cyanocarbonimidodithioate is a chemical compound with the molecular formula C9H7N3O2S2 and a molecular weight of 253.3 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group, a cyanocarbonimidodithioate moiety, and a methyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-nitrophenyl) cyanocarbonimidodithioate typically involves the reaction of 3-nitroaniline with carbon disulfide and methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with methyl iodide to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-nitrophenyl) cyanocarbonimidodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the cyanocarbonimidodithioate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3-nitrophenyl) cyanocarbonimidodithioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Methyl (3-nitrophenyl) cyanocarbonimidodithioate involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, while the cyanocarbonimidodithioate moiety can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that can exert biological effects. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-nitrophenyl) cyanocarbonimidodithioate
- Methyl (2-nitrophenyl) cyanocarbonimidodithioate
- Ethyl (3-nitrophenyl) cyanocarbonimidodithioate
Uniqueness
Methyl (3-nitrophenyl) cyanocarbonimidodithioate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
[methylsulfanyl-(3-nitrophenyl)sulfanylmethylidene]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S2/c1-15-9(11-6-10)16-8-4-2-3-7(5-8)12(13)14/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAFWEPTAQSSSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375661 |
Source
|
Record name | Methyl (3-nitrophenyl) cyanocarbonimidodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-09-7 |
Source
|
Record name | Carbonimidodithioic acid, cyano-, methyl 3-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152382-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3-nitrophenyl) cyanocarbonimidodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.